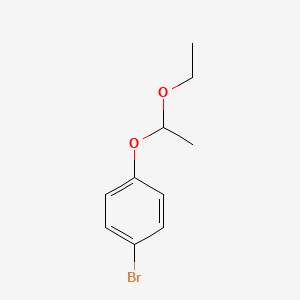![molecular formula C7H6ClN5 B6260792 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1538078-22-6](/img/new.no-structure.jpg)
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine with cyclopropylamine in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反应分析
Types of Reactions
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be achieved using catalysts such as Lewis acids or bases under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds .
科学研究应用
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.
Biological Research: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-cyclopropyl-3H-[1,2,4]triazolo[4,3-d]pyrimidine
Uniqueness
7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the cyclopropyl group and the chlorine atom enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
属性
CAS 编号 |
1538078-22-6 |
|---|---|
分子式 |
C7H6ClN5 |
分子量 |
195.6 |
纯度 |
85 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



